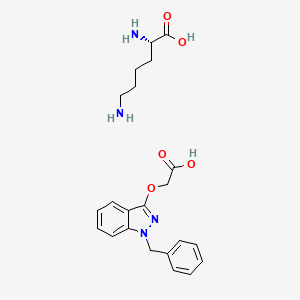

Bendazaclysine

Description

Properties

CAS No. |

81919-14-4 |

|---|---|

Molecular Formula |

C22H28N4O5 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2-(1-benzylindazol-3-yl)oxyacetic acid;2,6-diaminohexanoic acid |

InChI |

InChI=1S/C16H14N2O3.C6H14N2O2/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;7-4-2-1-3-5(8)6(9)10/h1-9H,10-11H2,(H,19,20);5H,1-4,7-8H2,(H,9,10) |

InChI Key |

OCOCFNMFLNFNIA-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

81919-14-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AF 1934 AF-1934 Bendalina Bendaline bendazac lysine bendazac lysine salt |

Origin of Product |

United States |

Pharmacological Mechanisms of Action of Bendazac L Lysine

Elucidation of Protein Antidenaturation Properties

A principal mechanism of Bendazac (B1667983) L-lysine is its capacity to inhibit protein denaturation drugbank.comnih.govnih.gov. This property is considered central to its potential therapeutic effects, especially in conditions like cataracts where protein aggregation and opacification of the lens occur nih.govpatsnap.com. Bendazac L-lysine stabilizes proteins, thereby preventing their aggregation and maintaining their structural integrity patsnap.compatsnap.com.

Inhibition of Ocular Lens Protein Denaturation Pathways

Bendazac L-lysine has been shown to inhibit the denaturation of ocular lens proteins induced by various factors, including heat, ultraviolet radiation, free radicals, and other chemicals drugbank.comnih.govprobes-drugs.orgechemi.com. The precise mechanisms underlying this inhibition are not fully elucidated, but several proposed pathways exist probes-drugs.orgpharmacompass.com.

Role in Prevention of Protein Glycation and Advanced Glycation End-product Formation

Bendazac L-lysine plays a role in preventing protein glycation, a non-enzymatic reaction between reducing sugars and proteins that leads to the formation of advanced glycation end-products (AGEs) patsnap.comresearchgate.net. AGEs can contribute to protein cross-linking and aggregation, processes implicated in cataract formation patsnap.comresearchgate.net. Studies have demonstrated that bendazac, including the L-lysine salt, inhibits the early stages of protein glycation and the formation of fluorescent AGEs researchgate.nettargetmol.comptgcn.com.

Research findings on the inhibition of glycation by bendazac (L-lysine and sodium salts) have been evaluated using parameters such as browning, glycation (measured as tyrosine content), and specific NTP-fluorescence researchgate.net.

| Bendazac Form | Concentration (mM) | Inhibition of Fluorescence Development (%) |

| Bendazac L-lysine | 20 | 67 |

| Bendazac sodium | 20 | 35 |

Data Source: researchgate.nettargetmol.comptgcn.com

These results indicate that Bendazac L-lysine is more effective than the sodium salt in inhibiting fluorescence development, a marker of AGE formation researchgate.nettargetmol.comptgcn.com. Both forms showed approximately 40% inhibition of furosine levels, another indicator of glycation researchgate.net.

Molecular Interactions with Protein Aggregation Processes

Bendazac L-lysine acts by stabilizing lens proteins, preventing their aggregation and the subsequent opacification characteristic of cataracts patsnap.compatsnap.com. It achieves this stabilization by binding to proteins and helping to maintain their normal structure patsnap.com. Furthermore, some studies suggest that bendazac may inhibit the aggregation of certain proteins involved in chronic inflammatory conditions patsnap.com.

Influence on Sulfhydryl Group Oxidation of Lens Proteins

Bendazac may also be capable of reducing the sulfhydryl group oxidation of lens proteins drugbank.comprobes-drugs.orgechemi.compharmacompass.com. This effect has been observed in studies involving saliva, serum, or urine from patients with cataracts following single-dose administration, leading to a reduction in biological liquid oxidant activity (BLOA) drugbank.comprobes-drugs.orgechemi.compharmacompass.com. Maintaining lens protein sulfhydryl groups in a reduced state is essential for preventing the formation of disulfide cross-linkages, which can affect lens transparency mdpi.com. Bendazac's apparent ability to act as a free radical scavenger may also contribute to preventing the oxidation of lens proteins drugbank.comprobes-drugs.orgechemi.compharmacompass.com.

Anti-inflammatory Pathways and Cellular Effects

Modulation of Cyclooxygenase (COX) Enzyme Activity and Prostaglandin (B15479496) Synthesis

The anti-inflammatory action of Bendazac L-lysine is believed to occur, in part, through the inhibition of cyclooxygenase (COX) enzymes drugbank.comnih.govpatsnap.compatsnap.comprobes-drugs.orgpharmacompass.compatsnap.comnih.gov. COX enzymes are crucial in the conversion of arachidonic acid to cyclic endoperoxides, which are precursors to prostaglandins (B1171923) drugbank.comnih.govprobes-drugs.orgpharmacompass.compatsnap.comnih.gov. Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever patsnap.compatsnap.com. By inhibiting COX activity, Bendazac L-lysine reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms patsnap.compatsnap.compatsnap.comnih.gov. This mechanism aligns Bendazac L-lysine with the class of non-steroidal anti-inflammatory drugs (NSAIDs) drugbank.comnih.govechemi.compatsnap.comnih.govwikipedia.org.

Inhibition of Pro-inflammatory Mediator Synthesis (e.g., Cytokines, Leukotrienes)

Bendazac is categorized as a non-steroidal anti-inflammatory drug (NSAID). drugbank.comwikipedia.orgpharmablock.comgoogle.com NSAIDs are known to exert their anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins from arachidonic acid. nih.govechemi.comdrugbank.comnih.gov Prostaglandins are significant mediators involved in inflammatory processes. nih.gov Inhibition of prostaglandin synthesis is considered to contribute to the anti-inflammatory actions of NSAIDs. nih.govechemi.comdrugbank.com While the direct inhibition of cytokines or leukotrienes specifically by Bendazac L-lysine is not extensively detailed in the provided literature, its classification as an NSAID suggests an impact on inflammatory pathways, particularly through the modulation of prostaglandin production. nih.govechemi.comdrugbank.comnih.gov

Systemic and Local Anti-inflammatory Responses

Bendazac L-lysine has been investigated and utilized in formulations for both topical and oral administration, indicating its potential for both local and systemic effects. nih.govdrugbank.comnih.govnih.govgoogle.comnih.gov It has demonstrated anti-inflammatory properties in various contexts. nih.govechemi.comdrugbank.comnih.govnih.govresearchgate.netresearchgate.netnih.gov For instance, bendazac has been used topically for the treatment of inflammatory skin conditions. drugbank.com Its anti-inflammatory activity is linked to its classification within the NSAID group. drugbank.comwikipedia.orgpharmablock.comgoogle.com Studies, such as those evaluating its effect in experimental myopia models, suggest local effects within specific tissues like the eye, although the precise mechanisms in such contexts may involve multiple pathways, including anti-denaturation and aldose reductase inhibition, in addition to or alongside direct anti-inflammatory actions. nih.gov

Antioxidant Activity and Oxidative Stress Mitigation

Bendazac is recognized for its antioxidant properties, acting as a radical scavenger. nih.govechemi.compharmablock.commdpi.comamegroups.org Oxidative stress is a significant factor implicated in the pathogenesis of various conditions, including cataract formation. mdpi.comamegroups.orgresearchgate.net Compounds possessing antioxidant and free radical scavenging activities are considered potential therapeutic agents for mitigating oxidative damage in biological systems. mdpi.comamegroups.orgresearchgate.net

Free Radical Scavenging Capabilities

Bendazac and its primary metabolite, 5-hydroxybendazac (B1199827), have been shown to act as scavengers of oxygen-derived free radicals. nih.govechemi.compharmablock.commdpi.comamegroups.org In vitro studies have employed assays such as TEAC, CUPRAC, and DPPH to assess the direct free radical scavenging capabilities of bendazac-lysine. researchgate.net

Protection Against Oxidative Damage in Biological Systems

Bendazac L-lysine has demonstrated protective effects against oxidative damage in biological systems, particularly in the context of lens health. It protects lens and serum proteins from denaturation induced by factors including free radicals. nih.govechemi.comdrugbank.commdpi.comamegroups.org This protective action is associated with its antioxidant and radical scavenging activities. mdpi.com Research has indicated that bendazac lysine (B10760008) can enhance the activity of enzymes involved in glutathione (B108866) metabolism in the rabbit lens following X-ray irradiation, suggesting a mechanism for mitigating oxidative stress-induced damage. mdpi.comamegroups.org Furthermore, in vitro assays have shown potential protective activity against oxidative damage induced by agents like H2O2/FeCl3, pointing towards an antioxidant pathway for its protective effects. fishersci.es Indirect in vitro and ex vivo antioxidant assays have also been conducted to evaluate its protective capacity against oxidative stress. researchgate.net

Enzyme Activity Modulation

Bendazac L-lysine has been identified as an inhibitor of enzyme activity, notably aldose reductase. google.comresearchgate.netkarger.comnih.gov

Inhibition of Aldose Reductase Activity

Bendazac L-lysine functions as an aldose reductase (AR) inhibitor. google.comresearchgate.netkarger.com Aldose reductase is the initial enzyme in the polyol pathway, catalyzing the conversion of aldoses, such as glucose, to their corresponding sugar alcohols (e.g., sorbitol). researchgate.netnih.gov The accumulation of polyols, particularly sorbitol, can lead to osmotic stress and contribute to cellular damage and the development of complications, notably diabetic cataracts. researchgate.netnih.gov Inhibition of aldose reductase activity is considered a potential therapeutic strategy for preventing or delaying the progression of sugar-induced cataracts. researchgate.netnih.gov

In vitro studies investigating the effect of bendazac-L-lysine salt on aldose reductase activity from rat lens have shown inhibitory effects. nih.gov The inhibition kinetics were determined to be noncompetitive. nih.gov Detailed research findings on the percentage of inhibition at various concentrations have been reported. nih.gov

| Concentration (mol/l) | Percent Inhibition of Rat Lens Aldose Reductase |

| 10⁻⁶ | No effect |

| 10⁻⁷ | No effect |

| 10⁻⁵ | 30.7% |

| 10⁻⁴ | Not specified in snippet |

| 10⁻³ | Not specified in snippet |

| 10⁻² | Not specified in snippet |

| 10⁻¹ (mmol/l) | 100% |

Data derived from in vitro study on rat lens aldose reductase inhibition by bendazac-L-lysine salt. nih.gov

Furthermore, bendazac has been shown to inhibit the early stages of protein glycation and the formation of fluorescent advanced glycation products in vitro, which is another mechanism relevant to sugar-induced protein damage. fishersci.es Bendazac lysine at a concentration of 20 mM demonstrated higher effectiveness in inhibiting fluorescence development (67% inhibition) compared to the corresponding sodium salt (35% inhibition). fishersci.es

| Compound | Concentration | Inhibition of Fluorescence Development (in vitro) |

| Bendazac lysine | 20 mM | 67% |

| Bendazac sodium | 20 mM | 35% |

Data derived from in vitro study on inhibition of human lens crystallin glycation. fishersci.es

Other Enzymatic Target Interactions

Beyond its well-documented anti-denaturant effects on proteins, bendazac, the active component of bendazac L-lysine, has been shown to modulate the activity of various enzymes. One notable interaction is the inhibition of aldose reductase patsnap.com. Aldose reductase is an enzyme involved in the polyol pathway, which can be upregulated in conditions like hyperglycemia. Inhibition of this enzyme by bendazac L-lysine may help mitigate the accumulation of sorbitol and the subsequent osmotic stress, which can contribute to cellular damage patsnap.com.

Furthermore, bendazac is considered a non-steroidal anti-inflammatory drug (NSAID) nih.govpatsnap.com. Its anti-inflammatory action is believed to involve the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins and thromboxanes, key mediators of inflammation nih.govpatsnap.compatsnap.com. By inhibiting COX activity, bendazac L-lysine can reduce the synthesis of pro-inflammatory prostaglandins nih.govpatsnap.compatsnap.com.

Bendazac has also been found to inhibit both reversible and irreversible xanthine (B1682287) oxidase probes-drugs.org.

Immunomodulatory Effects

Bendazac L-lysine has demonstrated effects on the immune system, specifically concerning lymphocyte function.

Inhibition of Phytohaemagglutinin-Induced Lymphocyte Transformation In Vitro

Studies have indicated that bendazac L-lysine can inhibit phytohaemagglutinin (PHA)-induced lymphocyte transformation in vitro nih.govdrugbank.comprobes-drugs.orgpharmacompass.com. Lymphocyte transformation, or blastogenesis, is a process where lymphocytes are stimulated to proliferate and differentiate, typically in response to mitogens like PHA. This inhibition suggests that bendazac L-lysine may modulate the proliferative response of lymphocytes to certain stimuli nih.govdrugbank.comprobes-drugs.orgpharmacompass.com.

Choleretic and Antilipidaemic Activities

Bendazac L-lysine has also been reported to possess choleretic and antilipidaemic properties nih.govnih.govdrugbank.comprobes-drugs.orgpharmacompass.comdrugbank.com.

Impact on Lipid and Cholesterol Metabolism

Clinical observations in patients with dyslipidaemia treated with oral bendazac lysine have shown substantial reductions in various lipid parameters nih.govdrugbank.comprobes-drugs.orgpharmacompass.com. These reductions have been observed in total lipid, total cholesterol, and triglyceride levels nih.govdrugbank.comprobes-drugs.orgpharmacompass.com. Additionally, an improvement in the beta/alpha lipoprotein ratio has been noted nih.govdrugbank.comprobes-drugs.orgpharmacompass.com. These findings suggest that bendazac L-lysine can positively influence lipid and cholesterol metabolism in individuals with elevated lipid levels nih.govdrugbank.comprobes-drugs.orgpharmacompass.com.

Here is a summary of observed lipid changes:

| Lipid Parameter | Observed Change (in patients with dyslipidaemia) | Source(s) |

| Beta/alpha lipoprotein ratio | Substantial reduction | nih.govdrugbank.comprobes-drugs.orgpharmacompass.com |

| Total lipid | Substantial reduction | nih.govdrugbank.comprobes-drugs.orgpharmacompass.com |

| Total cholesterol | Substantial reduction | nih.govdrugbank.comprobes-drugs.orgpharmacompass.com |

| Triglyceride levels | Substantial reduction | nih.govdrugbank.comprobes-drugs.orgpharmacompass.com |

Table 1: Impact of Bendazac L-lysine on Lipid Parameters

Preclinical and Mechanistic Investigations of Bendazac L Lysine

In Vitro Studies and Biochemical Characterization

In vitro studies have provided valuable insights into the direct effects of Bendazac (B1667983) L-lysine on various biochemical processes relevant to disease pathophysiology.

Analysis of Lens Crystallin Stability and Denaturation in Cellular Models

Investigations have shown that Bendazac L-lysine possesses the ability to inhibit the denaturation of lens proteins, specifically crystallins. This protective effect has been observed against denaturation induced by various agents, including heat, ultraviolet radiation, and free radicals. patsnap.compatsnap.comdrugbank.comnih.govnih.govmedchemexpress.com By stabilizing these proteins, Bendazac L-lysine helps prevent their aggregation, a key event in the opacification of the lens. patsnap.compatsnap.comnih.gov In vitro studies utilizing lens proteins sourced from rats, rabbits, and pigs have documented this antidenaturant effect through techniques such as nephelometry, electrophoresis, and electron microscopy. nih.gov Furthermore, Bendazac has been shown to prevent the binding of cyanate (B1221674) to soluble lens proteins and inhibit cyanate-induced phase-separation opacities in vitro. targetmol.com

Evaluation of Protein Glycation Inhibition in Cellular and Acellular Systems

Bendazac, including its L-lysine salt form, has demonstrated inhibitory effects on protein glycation. Studies have indicated that it can inhibit the early stages of this non-enzymatic reaction, as well as the subsequent formation of fluorescent advanced glycation end-products (AGEs). patsnap.comtargetmol.comresearchgate.netnih.gov In vitro experiments using human lens crystallins incubated with reducing sugars like glucose and fructose (B13574) have provided evidence for this inhibition. researchgate.netnih.gov Notably, Bendazac L-lysine at a concentration of 20 mM exhibited a higher efficacy in inhibiting the development of fluorescence (67% inhibition) compared to the corresponding sodium salt (35% inhibition). researchgate.netnih.gov The inhibition of furosine levels by both Bendazac L-lysine and the sodium salt was approximately 40%. researchgate.netnih.gov

Table 1: In Vitro Inhibition of Protein Glycation by Bendazac

| Compound | Concentration (mM) | Inhibition of Fluorescence Development (%) | Inhibition of Furosine Levels (%) |

| Bendazac L-lysine | 20 | 67 | ~40 |

| Bendazac Sodium Salt | 20 | 35 | ~40 |

Data derived from in vitro studies on human lens crystallins incubated with reducing sugars. researchgate.netnih.gov

Assessment of Anti-inflammatory Potency in Cultured Cells

Bendazac L-lysine has been reported to possess anti-inflammatory properties. patsnap.compatsnap.comnih.govmedchemexpress.comnih.gov The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923). patsnap.compatsnap.comdrugbank.comnih.gov In vitro studies have shown that Bendazac can inhibit phytohaemagglutinin-induced lymphocyte transformation. drugbank.com

Quantification of Antioxidant Capacity

The antioxidant capacity of Bendazac L-lysine has been investigated, revealing its ability to act as a free radical scavenger. patsnap.comdrugbank.comnih.gov This property contributes to the protection of cells and tissues from oxidative damage. patsnap.com Studies have demonstrated that Bendazac L-lysine salt strongly inhibits the depolymerization of hyaluronic acid solutions induced by hydroxyl (OH•) and superoxide (B77818) (O2•-) radicals. nih.gov It interacts with reactive oxygen species (ROS), thereby preventing oxidative damage to lens proteins. Electron paramagnetic resonance (EPR) spectroscopy studies have also shown that Bendazac can prevent the denaturation of bovine serum albumin (BSA) induced by free radicals generated in systems like the xanthine (B1682287)/xanthine oxidase system. medchemexpress.com Furthermore, it may reduce the sulfhydryl group oxidation of lens proteins. drugbank.com

Animal Models for Disease Pathophysiology

Animal models have been utilized to evaluate the effects of Bendazac L-lysine in the context of disease pathophysiology, particularly in ocular conditions.

Ocular Disease Models

Bendazac L-lysine has been evaluated in various animal models of ocular diseases, with a primary focus on cataracts. It has demonstrated a protective effect against lens protein denaturation in vivo in animal models including rats, rabbits, and pigs. nih.gov Studies have been conducted on the effects of Bendazac L-lysine salt on X-ray-induced cataract formation in rabbits. dntb.gov.uamdpi.com More recent research has explored the potential application of Bendazac L-lysine in controlling the progression of myopia. Studies using experimental guinea pig models of form-deprivation myopia (FDM) and lens-induced myopia (LIM) have shown that Bendazac L-lysine significantly suppressed the development of myopia and inhibited the associated choroidal thinning. nih.govnih.govresearchgate.netgoogle.com These studies indicated that the bendazac component, rather than L-lysine, is the active ingredient responsible for the observed effects in myopia models. nih.gov

Table 2: In Vitro Inhibition of Protein Denaturation by Bendazac

| Bendazac Concentration (M) | % Inhibition (Lens Homogenate) | % Inhibition (BSA) |

| 10⁻³ | 68 | 60 |

| 5 × 10⁻⁴ | 32 | 47 |

| 10⁻⁴ | 18 | 12 |

Data derived from in vitro studies demonstrating dose-dependent inhibition of protein denaturation.

Experimental Cataractogenesis Models

Cataracts, characterized by the opacification of the eye lens, are often associated with the denaturation and aggregation of lens proteins, primarily crystallins researchgate.netkingston.ac.ukresearchgate.net. Bendazac, the active component of Bendazac L-lysine, has demonstrated an ability to inhibit the denaturation of ocular lens proteins induced by various factors, including heat, ultraviolet radiation, and free radicals drugbank.comprobes-drugs.orgpharmacompass.com. This anti-denaturant effect is considered a principal mechanism by which Bendazac L-lysine may exert its anticataract effects nih.govdrugbank.comprobes-drugs.orgpharmacompass.comamegroups.cn.

Studies in experimental cataract models, such as those induced by X-rays in rabbits, have investigated the effects of Bendazac L-lysine on lens transparency researchgate.net. Furthermore, research has explored its ability to inhibit protein glycation, a process implicated in cataract formation, particularly in diabetic cataracts kingston.ac.ukkarger.comresearchgate.net. In vitro studies have shown that bendazac can inhibit the early stages of protein glycation and the formation of advanced glycation products in human lens crystallins researchgate.net. Bendazac lysine (B10760008) demonstrated greater effectiveness in inhibiting fluorescence development compared to the sodium salt of bendazac in these in vitro glycation studies researchgate.net.

| Study Type | Model System | Key Finding | Citation |

| In vitro Glycation | Human lens crystallins | Inhibited early protein glycation and advanced glycation product formation. | researchgate.net |

| In vitro Glycation | Human lens crystallins | Bendazac lysine more effective than bendazac sodium in inhibiting fluorescence development. | researchgate.net |

| Experimental Cataract | Rabbit (X-ray induced) | Effects on lens transparency investigated. | researchgate.net |

Bendazac L-lysine has also been identified as an aldose reductase inhibitor amegroups.cnnih.govamegroups.org. Aldose reductase is an enzyme involved in the polyol pathway, which is implicated in the development of diabetic complications, including cataracts amegroups.cnnih.gov. Inhibition of aldose reductase is considered a potential therapeutic strategy for preventing or delaying diabetic cataracts amegroups.cnnih.gov.

Myopia Induction Models (e.g., Form-Deprivation Myopia, Lens-Induced Myopia)

Recent preclinical investigations have explored the potential of Bendazac L-lysine in controlling myopia progression using experimental animal models, such as guinea pigs nih.govarvojournals.orgresearchgate.netnih.govgoogle.comresearchgate.net. Studies in guinea pigs with experimentally induced myopia, including form-deprivation myopia (FDM) and lens-induced myopia (LIM), have shown that Bendazac L-lysine can significantly suppress the development of myopia nih.govarvojournals.orgresearchgate.netnih.govresearchgate.net.

Research indicates that bendazac, rather than L-lysine, is the active component responsible for the observed effects in attenuating experimental myopia nih.govarvojournals.orgnih.gov. Bendazac L-lysine treatment has been shown to inhibit the decrease in choroidal thickness associated with both FDM and LIM, without affecting choroidal thickness during normal ocular growth nih.govarvojournals.orgnih.gov.

| Model Type | Animal Model | Key Finding | Citation |

| Form-Deprivation Myopia (FDM) | Guinea Pig | Significant suppression of myopia development. | nih.govarvojournals.orgresearchgate.netnih.gov |

| Lens-Induced Myopia (LIM) | Guinea Pig | Significant suppression of myopia development. | nih.govarvojournals.orgresearchgate.netnih.gov |

| FDM & LIM | Guinea Pig | Inhibited associated decrease in choroidal thickness without affecting normal growth. | nih.govarvojournals.orgnih.gov |

| FDM | Guinea Pig | Bendazac identified as the active ingredient, not L-lysine. | nih.govarvojournals.orgnih.gov |

These findings suggest that Bendazac L-lysine may be a potential candidate for myopia control nih.govarvojournals.org.

Retinal Degeneration Models (e.g., Retinitis Pigmentosa)

Exploratory studies have considered the potential use of bendazac and its salts, including the lysine salt, in the treatment of retinal degeneration, specifically retinitis pigmentosa google.comepo.org. This consideration is based on the hypothesis that retinitis pigmentosa may involve a defect in the physiological protective mechanisms against photo-oxidative processes mediated by free radicals google.com. Given bendazac's previously demonstrated ability to prevent protein denaturation induced by UV rays and its protective effect on photo-oxidative processes linked to free radicals in in vitro tests, it was hypothesized to be potentially beneficial in attenuating the biological effects of sun radiation on the retina google.com. Clinical studies with bendazac lysine salt have been explored in patients with diagnosed retinitis pigmentosa google.comepo.org.

Inflammatory and Dermatological Disease Models

Bendazac has demonstrated anti-inflammatory properties in animal models and clinical studies, particularly in treating various dermatoses, including those with a necrotic component nih.govdrugbank.comprobes-drugs.orgpharmacompass.com. While the specific preclinical investigations of Bendazac L-lysine in detailed inflammatory and dermatological disease models are not extensively detailed in the provided search results beyond this general statement, the anti-inflammatory action of bendazac is a known property.

Metabolic Disorder Models (e.g., Dyslipidemia)

Bendazac L-lysine has shown antilipidemic activities in studies involving patients with dyslipidemia, resulting in reductions in beta/alpha lipoprotein ratio, total lipid, total cholesterol, and triglyceride levels nih.govprobes-drugs.orgpharmacompass.com. While these findings are from studies in patients, they suggest potential effects on lipid metabolism that might be relevant to preclinical models of metabolic disorders. However, specific detailed preclinical studies in animal models of dyslipidemia focusing solely on Bendazac L-lysine were not prominently featured in the search results.

Diabetic Complication Models (e.g., Blood-Retinal Barrier Integrity)

Preliminary studies have suggested that Bendazac L-lysine may improve blood-retinal barrier integrity in diabetic patients drugbank.comprobes-drugs.orgpharmacompass.com. The blood-retinal barrier is often compromised in diabetic retinopathy, a common complication of diabetes ocumetrics.com. While the provided information mentions observations in diabetic patients, detailed preclinical studies specifically using animal models to investigate the effects of Bendazac L-lysine on blood-retinal barrier integrity were not extensively described in the search results. However, bendazac's role as an aldose reductase inhibitor amegroups.cnnih.govamegroups.org is relevant here, as the polyol pathway is implicated in the pathogenesis of diabetic complications, including damage to the blood-retinal barrier.

Research on related areas, such as studies on L-lysine in diabetic rats, has shown that L-lysine administration can reduce nonenzymatic glycation of glomerular basement membrane collagen and albuminuria karger.com. While this study focuses on L-lysine alone and diabetic nephropathy, it highlights the relevance of glycation inhibition in diabetic complications and the potential involvement of lysine.

Clinical Efficacy Research and Therapeutic Application of Bendazac L Lysine

Ocular Therapeutics

Research into Bendazac (B1667983) L-lysine has largely focused on its application in treating ocular conditions, primarily cataracts, and more recently, its potential in managing myopia progression.

Cataract Management

Cataracts are characterized by the opacification of the eye's lens, primarily due to the denaturation and aggregation of lens proteins. nih.govgoogle.comamegroups.org Bendazac L-lysine's ability to inhibit protein denaturation forms the basis of its investigation as a potential treatment to slow or prevent cataract progression. nih.govnih.govwikipedia.orgebi.ac.ukgoogle.com

Preliminary studies using objective methods such as photographic and densitometric analysis have suggested that oral administration of Bendazac L-lysine may stabilize the progression of lens opacification in patients with cataracts. nih.govebi.ac.uk One study utilizing a modified slit lamp coupled with a digital image-processing system to objectively evaluate changes in lens transparency over one year in patients with early senile cataract found that a control group showed significant, progressive worsening of lens status, whereas a treated group exhibited no significant changes when evaluated by minimal angle of resolution at 10% contrast (MAR10) and mean gray-level value of the lens image (MLR). nih.gov These results indicate that Bendazac L-lysine may delay the formation of lens opacities. nih.gov

In vitro studies have also demonstrated Bendazac's protective activity against heat-induced protein denaturation and its ability to reduce opacification in isolated bovine lenses, indicating a dose-dependent inhibition of protein denaturation. Furthermore, Bendazac has been shown to inhibit the glycation of human lens crystallins, a process that contributes to cataract development. researchgate.net Bendazac L-lysine was found to be more effective in inhibiting the development of fluorescence associated with advanced glycation products compared to the sodium salt form. researchgate.net

Below is a table summarizing illustrative in vitro data on Bendazac's effects on protein denaturation and lens opacification:

| Bendazac Concentration (M) | % Inhibition (Lens Homogenate) | % Inhibition (BSA) |

| 10⁻³ | 68 | 60 |

| 5 × 10⁻⁴ | 32 | 47 |

| 10⁻⁴ | 18 | 12 |

| Bendazac Concentration (M) | Degree of Opacification (Heating Applied) |

| Control (No Heating) | - |

| Control (Heating) | ++++ |

| 10⁻³ | + |

| 10⁻⁴ | ++ |

| 10⁻⁵ | +++ |

Several studies have reported significant improvements in individual and mean visual acuities in patients treated with Bendazac L-lysine. nih.govgoogle.com However, visual acuity as a parameter is not universally accepted as a completely reliable index of lens status. nih.govebi.ac.uk A double-blind multicenter study on patients with presenile and senile cataracts treated orally with Bendazac L-lysine or a placebo observed an improvement in visual acuity and lens opacity in the treated group, while the placebo group showed aggravation. ekjo.org The study noted that subjective variability in visual acuity and the clinical course of cataracts, along with the short observation period, should be considered. ekjo.org

Bendazac L-lysine has been evaluated for efficacy via both oral and topical (eyedrop) administration routes in the management of cataracts. The lysine (B10760008) salt is reported to be better absorbed than the parent compound after oral administration. nih.govebi.ac.ukgoogle.com Preliminary studies evaluating Bendazac L-lysine 0.5% eyedrops have reported comparable results to those obtained with oral treatment. nih.govebi.ac.uk A double-masked placebo-controlled clinical trial also indicated that Bendazac L-lysine eyedrops 0.5% can slow the progression of cataracts. amegroups.orgamegroups.cn Some research suggests that topical administration may be particularly advantageous for targeting the lens proteins involved in cataract formation due to direct delivery to the site of action. patsnap.com

Clinical Outcomes on Visual Acuity and Functional Vision

Myopia Progression Control

More recent research has explored the potential application of Bendazac L-lysine for controlling myopia progression. arvojournals.orgnih.govoup.comgoogle.com

Studies in experimental guinea pig myopia models have demonstrated that Bendazac L-lysine (BDL) significantly inhibited the development of experimentally induced myopia, including form-deprivation myopia (FDM) and lens-induced myopia (LIM). arvojournals.orgnih.gov This inhibitory effect was accompanied by significant inhibition of the increases in vitreous chamber depth (VCD) and axial length (AL). nih.gov Specifically, in FDM eyes treated with Bendazac, the induced myopic refractive error was lower compared to vehicle-treated controls, and the increases in VCD and AL were also reduced. nih.gov The research indicated that Bendazac, rather than L-lysine, is the active ingredient responsible for attenuating FDM progression. arvojournals.orgnih.govnih.gov

The inhibitory effect of BDL on myopic refractive error and axial elongation was observed regardless of the administration method (peribulbar injection, eye drops, or ointment) in these animal models. arvojournals.orgnih.govnih.gov For instance, after two weeks of twice-daily administration of BDL eye drops, the induced myopic refractive error was significantly lower in the treated group compared to the control group. nih.gov Similarly, treatment with Bendazac ointment also resulted in a lower induced myopic refractive error. nih.gov

The studies also investigated the effect of BDL on choroidal thickness (ChT), finding that BDL significantly inhibited the decrease in ChT associated with FDM and LIM, without altering ChT during normal ocular growth in unobstructed eyes. arvojournals.orgnih.govnih.gov

Below is a table summarizing illustrative data on the effects of Bendazac on ocular biometrics in experimental FDM guinea pigs:

| Treatment Group | Induced Myopic Refractive Error Change (%) (vs. Vehicle) | VCD Increase Inhibition | AL Increase Inhibition |

| Bendazac | 30.1% lower | Significant Inhibition | Significant Inhibition |

| BDL Eye Drops | 33.9% lower | Significant Inhibition | Significant Inhibition |

| BDL Ointment | 25.9% lower | Not specified | Not specified |

| L-lysine | No significant effect | No significant effect | No significant effect |

Impact on Electroretinography (ERG) Parameters

Dermatological Applications

Role in Conditions Involving Necrotic Components

Bendazac, including its lysine salt form, has demonstrated anti-inflammatory effects in both animal models and clinical studies. drugbank.comnih.govprobes-drugs.org These effects have been observed in the context of treating various dermatoses, particularly those that involve a necrotic component. drugbank.comnih.govprobes-drugs.org Necrosis refers to cell and tissue death, which can be a significant feature of certain inflammatory skin conditions. The anti-inflammatory action of bendazac L-lysine is believed to contribute to its effectiveness in managing these conditions. drugbank.comnih.govprobes-drugs.orgpatsnap.com While the precise mechanisms underlying its anti-necrotic activity are linked to its broader anti-inflammatory and protein antidenaturant properties, specific detailed research findings solely focused on its role in preventing or reversing necrosis were not extensively detailed in the search results beyond its use in dermatoses with necrotic components. The antidenaturant action of bendazac is considered its principal effect, inhibiting the denaturation of various proteins. ebi.ac.uknih.govprobes-drugs.orgpharmacompass.com Protein denaturation has been implicated in both primary (innate) and secondary (acquired) inflammation, suggesting a potential link between this property and the management of conditions involving tissue damage and necrosis. dntb.gov.uaresearchgate.net

Metabolic Disease Management

Bendazac L-lysine has also shown potential in the management of metabolic diseases, specifically dyslipidemia. drugbank.comnih.govprobes-drugs.orgpharmacompass.com Its effects in this area are primarily related to its influence on serum lipid and lipoprotein profiles.

Effects on Serum Lipid and Lipoprotein Profiles in Dyslipidemia

Clinical observations have indicated that oral administration of bendazac L-lysine can lead to substantial reductions in several key lipid parameters in patients with dyslipidemia. drugbank.comnih.govprobes-drugs.orgpharmacompass.com Studies have reported reductions in total lipid, total cholesterol, and triglyceride levels. drugbank.comnih.govprobes-drugs.orgpharmacompass.com Additionally, bendazac has demonstrated the ability to reduce the beta/alpha lipoprotein ratio. drugbank.comnih.govprobes-drugs.org

Based on the search results, here is a summary of reported effects on lipid profiles:

| Lipid Parameter | Observed Effect in Dyslipidemia Patients (Oral Bendazac L-lysine) |

| Total Lipid | Substantial Reduction drugbank.comnih.govprobes-drugs.orgpharmacompass.com |

| Total Cholesterol | Substantial Reduction drugbank.comnih.govprobes-drugs.orgpharmacompass.com |

| Triglycerides | Substantial Reduction drugbank.comnih.govprobes-drugs.orgpharmacompass.com |

| Beta/alpha Lipoprotein Ratio | Reduction drugbank.comnih.govprobes-drugs.org |

It is worth noting that while bendazac L-lysine has shown promise in these areas, its availability and use have been affected by concerns regarding hepatotoxicity, leading to its withdrawal in various international regions. drugbank.comnih.govprobes-drugs.orgpharmacompass.comdrugbank.com

Pharmacokinetic Profile and Biopharmaceutical Optimization of Bendazac L Lysine

Absorption Dynamics and Bioavailability Considerations

When administered orally as the lysine (B10760008) salt, bendazac (B1667983) is reported to be well absorbed in humans. drugbank.compharmacompass.comnih.gov Studies in healthy volunteers following a single oral dose of 500 mg Bendazac L-lysine have shown that maximum plasma concentrations (Cmax) of bendazac typically range from 35 to 55 mg/L, achieved within 0.5 to 1 hour post-administration. drugbank.compharmacompass.comnih.gov

Research indicates that the L-lysine salt form of bendazac exhibits improved oral absorption compared to the parent bendazac compound. nih.gov This enhancement in absorption is attributed, in part, to the increased solubility conferred by the lysine moiety. Investigations into the potential of L-lysine as a pharmaceutical excipient to enhance the solubility and permeability of poorly soluble drugs, including bendazac (classified as a BCS Class II drug), have demonstrated significant improvements. researchgate.netresearchgate.net For instance, studies involving bendazac-lysine complexes have reported substantial increases in solubility, ranging from 68- to 433-fold, and enhanced permeability (Papp) by 2.3- to 4-fold compared to bendazac alone. researchgate.net

The rate and extent of bendazac absorption appear largely unchanged in patients with moderate to severe renal insufficiency. nih.gov

Here is a summary of key absorption parameters:

| Parameter | Value (Healthy Volunteers, 500 mg oral dose) | Citation |

| Cmax | 35 - 55 mg/L | drugbank.compharmacompass.comnih.gov |

| Tmax | 0.5 - 1 hour | drugbank.compharmacompass.comnih.gov |

| Absorption Extent | Well absorbed | drugbank.compharmacompass.comnih.gov |

Metabolism and Pharmacologically Active Metabolites (e.g., 5-hydroxybendazac)

Bendazac undergoes significant metabolism within the body, which serves as a primary route of elimination. drugbank.compharmacompass.comnih.gov The main metabolite identified is 5-hydroxybendazac (B1199827). drugbank.compharmacompass.comnih.gov A substantial portion of an administered dose, exceeding 60%, is excreted in the urine in the form of 5-hydroxybendazac and its glucuronide conjugate. drugbank.compharmacompass.comnih.govnih.govdrugbank.comnih.gov Both bendazac and 5-hydroxybendazac are subject to glucuronidation, a process that increases their water solubility and facilitates renal excretion.

While 5-hydroxybendazac is the principal metabolite, detailed information regarding the specific enzymes responsible for bendazac's metabolism is limited, although cytochrome P450 enzymes have been suggested for the hydroxylation process. drugbank.compharmacompass.comnih.gov

Hepatic function significantly influences the metabolism of bendazac. In patients with hepatic cirrhosis, impaired metabolism leads to a reduced apparent plasma clearance of the drug. drugbank.comnih.gov Although the formation of 5-hydroxybendazac is decreased in these patients due to impaired metabolism, metabolism remains the primary route for its elimination. drugbank.comnih.gov

Research suggests that 5-hydroxybendazac may possess greater potency than the parent bendazac molecule in providing protection to lens proteins against glycation agents.

Distribution Characteristics within Biological Compartments

Following absorption, bendazac is distributed throughout the body. The documented volume of distribution for bendazac is approximately 0.16 L/kg. drugbank.compharmacompass.comnih.gov Bendazac exhibits high plasma protein binding, with over 99% bound to plasma albumin in healthy individuals. drugbank.com

Alterations in protein binding have been observed in certain patient populations. For instance, in patients with renal failure undergoing haemodialysis, there is a significant increase in the unbound fraction of bendazac. nih.gov Similarly, patients with hepatic cirrhosis show an increased plasma unbound fraction of bendazac, although their apparent volume of distribution remains unchanged. drugbank.comnih.gov

Studies in rats using 14C-labeled Bendazac L-lysine salt have provided insights into tissue distribution. Radioactivity was detected in varying amounts in the liver, kidneys, spleen, muscle, plasma, and lens. nih.gov The kinetics of the drug distribution were generally similar across these tissues, with the notable exception of the lens, where elimination of the drug was observed to be slower. nih.gov

Here is a summary of key distribution parameters:

| Parameter | Value (Healthy Subjects) | Citation |

| Volume of Distribution | 0.16 L/kg | drugbank.compharmacompass.comnih.gov |

| Plasma Protein Binding | >99% to albumin | drugbank.com |

Elimination Pathways and Excretion Profiles

Bendazac is primarily eliminated from the body through a combination of metabolism and excretion, with the renal pathway being significant. drugbank.compharmacompass.comnih.gov As mentioned previously, the major route of excretion is via the urine, with more than 60% of an administered dose being eliminated as 5-hydroxybendazac and its glucuronide. drugbank.compharmacompass.comnih.govnih.govdrugbank.comnih.gov Additionally, approximately 15% of the dose is excreted in the urine as unchanged bendazac and bendazac glucuronide. drugbank.compharmacompass.comnih.gov Renal excretion of the parent bendazac accounts for around 10% of the dose in both healthy subjects and patients with cirrhosis. drugbank.comnih.gov

Renal function impacts the elimination profile of the metabolite. In patients with renal insufficiency, the urinary excretion of 5-hydroxybendazac is reduced, leading to an approximate three-fold increase in the systemic availability (AUC) of the metabolite, irrespective of the severity of renal failure. nih.gov Accumulation of plasma 5-hydroxybendazac glucuronide has also been observed in proportion to the degree of renal insufficiency. nih.gov

Studies in rats indicate that over 80% of administered radioactivity from 14C bendazac L-lysine salt is excreted through urine and feces, with fecal excretion being attributed to high biliary excretion. nih.gov

The plasma elimination half-life of bendazac has been reported to range from 1.7 to 5.2 hours, with a mean value of 3.5 hours. drugbank.compharmacompass.com The plasma clearance of bendazac is documented as 0.018 to 0.054 L/h/kg, with a mean of 0.033 L/h/kg. drugbank.compharmacompass.comnih.gov Hepatic insufficiency results in a two-fold increase in the half-life of bendazac. drugbank.comnih.gov

Here is a summary of key elimination parameters:

| Parameter | Value (Healthy Subjects) | Citation |

| Urinary Excretion (Metabolite + Glucuronide) | >60% of dose | drugbank.compharmacompass.comnih.govnih.govdrugbank.comnih.gov |

| Urinary Excretion (Unchanged + Glucuronide) | ~15% of dose | drugbank.compharmacompass.comnih.gov |

| Renal Clearance (Bendazac) | ~10% of dose | drugbank.comnih.gov |

| Plasma Half-life | 1.7 - 5.2 hours (mean 3.5 hours) | drugbank.compharmacompass.com |

| Plasma Clearance | 0.018 - 0.054 L/h/kg (mean 0.033 L/h/kg) | drugbank.compharmacompass.comnih.gov |

Influence of the L-lysine Moiety on Biopharmaceutical Properties

The conjugation of bendazac with L-lysine to form Bendazac L-lysine significantly influences its biopharmaceutical characteristics, particularly its solubility and absorption. As a salt form, Bendazac L-lysine generally exhibits enhanced water solubility compared to the parent bendazac acid. This increased solubility is a key factor contributing to its improved oral absorption. nih.gov

L-lysine, being a basic amino acid, has been explored for its potential to enhance the solubility and permeability of poorly water-soluble drugs. researchgate.netresearchgate.net Studies specifically investigating bendazac-lysine complexes have demonstrated substantial increases in both solubility and permeability, suggesting that the lysine moiety plays a crucial role in optimizing these biopharmaceutical properties. researchgate.net The formation of a salt or complex with lysine can alter the dissolution rate and ultimately impact the bioavailability of the drug. researchgate.netresearchgate.net

Safety Profile and Clinical Risk Assessment of Bendazac L Lysine

Hepatotoxicity: Clinical Manifestations, Contributing Factors, and Withdrawal Considerations

Hepatotoxicity is a significant concern associated with Bendazac (B1667983) L-lysine and has been a primary reason for its withdrawal from some markets pharmacompass.comnih.gov. Clinical manifestations of drug-induced hepatotoxicity can vary widely, from asymptomatic elevations in liver enzymes to severe hepatic failure medscape.comsmw.ch. In the case of Bendazac L-lysine, reported cases have shown reversible increases in hepatic enzymes nih.gov.

Contributing factors to drug-induced liver injury (DILI) are complex and can involve various mechanisms, including the formation of reactive metabolites, immune responses, and mitochondrial dysfunction smw.ch. While specific contributing factors for Bendazac L-lysine-induced hepatotoxicity are not extensively detailed in the provided information, the association has been sufficiently concerning to lead to market withdrawal in some regions pharmacompass.comnih.gov.

Withdrawal considerations for drugs associated with hepatotoxicity are crucial. Early detection of drug-related liver injury is essential as discontinuation of the offending drug can decrease the severity of hepatotoxicity medscape.com.

Gastrointestinal Systemic Effects: Characterization and Management

Gastrointestinal issues are among the most frequently reported side effects of Bendazac L-lysine, consistent with its classification as an NSAID patsnap.com. These effects can include gastrointestinal discomfort, nausea, vomiting, stomach pain, and dyspepsia (indigestion) patsnap.comnih.gov. These symptoms are typical of many NSAIDs due to their potential to irritate the gastrointestinal lining patsnap.com.

A more serious, though less common, gastrointestinal side effect is gastrointestinal bleeding patsnap.com. Symptoms such as black or bloody stools, vomiting blood, or severe stomach pain warrant immediate medical attention patsnap.com. The risk of gastrointestinal side effects, including ulcers and bleeding, can be increased when Bendazac L-lysine is used concomitantly with other NSAIDs or corticosteroids patsnap.com.

Management of gastrointestinal side effects typically involves symptomatic treatment and, in more severe cases, may require discontinuation of the drug patsnap.com.

Ocular Local Tolerability: Analysis of Adverse Reactions with Topical Application

Given its use in ocular conditions, the local tolerability of Bendazac L-lysine when applied topically (as eyedrops) is important. The most commonly reported symptom with eyedrop application is a transient burning sensation nih.govnih.govncats.io. Other potential ocular reactions can include redness, itching, watering, or a burning sensation in the eyes patsnap.com. While generally mild, these symptoms should be monitored patsnap.com.

Some components used in ophthalmic formulations, such as lysine (B10760008) salts and alpha-tocopheryl polyethylene (B3416737) glycol succinate, have been noted to potentially disrupt corneal integrity, suggesting caution is needed in their use nih.gov.

Hypersensitivity Reactions: Incidence and Clinical Presentation

Hypersensitivity reactions are a potential adverse effect associated with Bendazac L-lysine patsnap.com. Symptoms of an allergic reaction can include skin rashes, itching, hives, and in severe cases, difficulty breathing or swelling of the face, lips, tongue, or throat patsnap.com. Severe allergic reactions may require immediate medical attention patsnap.com.

While the specific incidence of hypersensitivity reactions to Bendazac L-lysine is not provided, NSAIDs in general are among the drugs most frequently involved in hypersensitivity reactions jiaci.org. These reactions can manifest as cutaneous symptoms, systemic symptoms, and fever jiaci.org.

Hematological Safety: Potential for Increased Bleeding Risk

Like other NSAIDs, Bendazac L-lysine may increase the risk of bleeding patsnap.com. This is particularly relevant for individuals with pre-existing bleeding disorders or those taking other medications that affect blood clotting, such as anticoagulants like warfarin (B611796) patsnap.com. Although rare, some patients may develop blood disorders such as thrombocytopenia (low platelet count) or anemia patsnap.com. Symptoms might include unusual bleeding or bruising, extreme fatigue, or paleness, necessitating laboratory tests for confirmation patsnap.com.

While lysine analogues like tranexamic acid and epsilon aminocaproic acid are used to prevent bleeding in patients with hematological disorders, the safety profile of Bendazac L-lysine in this specific context requires careful consideration due to its NSAID component nih.gov.

Renal Systemic Effects: Monitoring and Risk Assessment

Prolonged use of Bendazac L-lysine can potentially affect kidney function patsnap.com. Symptoms indicating possible kidney issues include changes in urine output patsnap.com. Drugs that affect renal function, such as certain diuretics and ACE inhibitors, may interact with Bendazac L-lysine and increase the risk of kidney-related side effects patsnap.com.

A study on the pharmacokinetics of bendazac-lysine in patients with renal insufficiency found that while the rate and extent of absorption were not modified in moderate to severe renal insufficiency, there was a significant increase in the unbound fraction of bendazac in renal failure patients undergoing hemodialysis nih.gov. This led to changes in apparent volume of distribution and apparent plasma clearance, although the plasma half-life remained unchanged nih.gov. Renal excretion of bendazac is a minor elimination route nih.gov. However, the systemic availability of the major metabolite, 5-hydroxybendazac (B1199827), was increased in patients with renal insufficiency, and plasma 5-hydroxybendazac glucuronide accumulated according to the degree of renal insufficiency nih.gov. Despite these pharmacokinetic changes, the study concluded that the pharmacological effect of the drug was unlikely to be enhanced in renal failure and that dosage modification might not be necessary in such patients nih.gov. Nevertheless, monitoring and risk assessment for renal effects are prudent, especially in patients with pre-existing renal conditions or those on concomitant medications affecting renal function.

| Safety Concern | Clinical Manifestations | Contributing Factors | Management/Considerations |

| Hepatotoxicity | Asymptomatic enzyme elevation, reversible increases in hepatic enzymes, hepatic failure | Complex; potentially reactive metabolites, immune responses, mitochondrial dysfunction. Specific factors for BDL unclear. | Early detection and drug discontinuation; led to market withdrawal in some regions. |

| Gastrointestinal Effects | Discomfort, nausea, vomiting, stomach pain, dyspepsia; less commonly, bleeding. | NSAID mechanism (irritation of lining); concomitant use of other NSAIDs or corticosteroids. | Symptomatic treatment; immediate medical attention for bleeding; potential discontinuation. |

| Ocular Local Tolerability | Transient burning sensation, redness, itching, watering. | Topical application of eyedrops; potential for corneal integrity disruption by formulation components. | Monitoring of symptoms; caution with certain excipients. |

| Hypersensitivity Reactions | Skin rashes, itching, hives; severe cases: difficulty breathing, swelling. | Immune response to the drug. | Immediate medical attention for severe reactions. |

| Hematological Safety | Increased bleeding risk; rare: thrombocytopenia, anemia. | NSAID effect on clotting; pre-existing bleeding disorders; concomitant anticoagulants. | Caution in at-risk individuals; monitoring for unusual bleeding/bruising; laboratory tests if blood disorders suspected. |

| Renal Systemic Effects | Changes in urine output; potential kidney function impairment. | Prolonged use; concomitant use of nephrotoxic drugs. | Monitoring, especially in patients with renal conditions or on interacting medications; pharmacokinetic changes in renal insufficiency noted. |

Pharmacological Interactions of Bendazac L Lysine

Drug-Drug Interactions with Non-Steroidal Anti-inflammatory Drugs (NSAIDs) and Corticosteroids

Concomitant administration of Bendazac (B1667983) L-lysine with other non-steroidal anti-inflammatory drugs or corticosteroids can lead to an increased risk of gastrointestinal adverse effects. nih.gov These potential effects include a higher likelihood of developing gastrointestinal ulcers and bleeding complications. nih.gov This interaction is consistent with the known pharmacological properties of NSAIDs, which can compromise the integrity of the gastrointestinal mucosa.

Interactions with Anticoagulants and Antiplatelet Agents

Bendazac L-lysine may interact with anticoagulant medications, such as warfarin (B611796), and antiplatelet agents. nih.gov These interactions can potentiate the risk of bleeding. nih.gov The mechanism behind this increased bleeding risk is likely related to Bendazac L-lysine's anti-inflammatory properties, which can affect processes involved in blood clotting.

Impact on Drugs Affecting Renal Function (e.g., Diuretics, ACE Inhibitors)

The co-administration of Bendazac L-lysine with drugs that influence renal function, including certain diuretics and Angiotensin-Converting Enzyme (ACE) inhibitors, may elevate the risk of kidney-related side effects. nih.gov NSAIDs, as a class, can affect renal blood flow and glomerular filtration rate, potentially leading to compromised kidney function, particularly in vulnerable individuals or when combined with other nephrotoxic agents. The combination of an NSAID, an ACE inhibitor or Angiotensin II Receptor Blocker (ARB), and a diuretic is sometimes referred to as the "triple whammy" due to the increased risk of acute kidney injury associated with this combination. mims.com

Modulation of Cytochrome P450 (CYP) Enzyme Systems (e.g., CYP2C9, CYP3A4)

Bendazac L-lysine may influence the metabolism of certain drugs by interacting with cytochrome P450 (CYP) enzyme systems, specifically CYP2C9 and CYP3A4. nih.gov Alterations in the activity of these enzymes can lead to modified blood levels of drugs metabolized by CYP2C9 and CYP3A4, potentially necessitating dosage adjustments of co-administered medications. nih.gov While the potential for such modulation is recognized, detailed research findings specifically quantifying the extent of Bendazac L-lysine's impact as an inducer or inhibitor of these specific CYP enzymes were not extensively available in the reviewed literature. Bendazac is primarily eliminated through metabolism to 5-hydroxybendazac (B1199827), but specific enzymes responsible for this metabolism have not been clearly identified in some reports. fishersci.ca

The following table summarizes the key pharmacological interactions of Bendazac L-lysine:

| Interacting Drug Class | Examples of Interacting Drugs Mentioned | Potential Outcome | Reference |

| NSAIDs | Other NSAIDs | Increased gastrointestinal side effects | nih.gov |

| Corticosteroids | Corticosteroids | Increased gastrointestinal side effects | nih.gov |

| Anticoagulants | Warfarin | Increased bleeding risk | nih.gov |

| Antiplatelet Agents | Antiplatelet agents | Increased bleeding risk | nih.gov |

| Drugs Affecting Renal Function | Diuretics, ACE Inhibitors | Increased kidney-related side effects | nih.gov |

| CYP2C9 Substrates | Drugs metabolized by CYP2C9 | Altered drug blood levels | nih.gov |

| CYP3A4 Substrates | Drugs metabolized by CYP3A4 | Altered drug blood levels | nih.gov |

Future Research Directions and Translational Perspectives

Advanced Mechanistic Studies to Fully Elucidate Action Pathways

While the primary mechanisms of Bendazac (B1667983) L-lysine, including the inhibition of lens protein denaturation and glycation, as well as cyclooxygenase (COX) enzyme inhibition, are recognized, further detailed mechanistic studies are crucial patsnap.compatsnap.com. Research indicates its role as an aldose reductase inhibitor, which could be significant in conditions linked to the polyol pathway, such as diabetic complications patsnap.comnih.govamegroups.orgpatsnap.com. Future studies should aim to fully map all relevant biochemical interactions and cellular pathways influenced by Bendazac L-lysine. This includes exploring its antioxidant activities in greater detail and identifying any other enzymatic or signaling pathways involved in its therapeutic effects patsnap.com. A comprehensive understanding of its molecular targets and downstream effects will be vital for identifying new indications and optimizing its use.

Long-term Clinical Trials and Post-market Surveillance

Rigorous long-term clinical trials are essential to definitively establish the clinical efficacy and safety profile of Bendazac L-lysine, particularly for existing and emerging indications nih.govnih.gov. While preliminary studies have suggested its utility in stabilizing lens opacification and potentially improving visual acuity in cataract patients, larger, well-controlled trials using objective assessment methods are needed nih.gov. For potential new applications, such as myopia control or in neurodegenerative diseases, comprehensive randomized controlled trials are required to assess its effectiveness and long-term outcomes nih.gov. Given past concerns regarding hepatotoxicity that led to its withdrawal in some regions, robust post-market surveillance systems are necessary to monitor for adverse effects in diverse patient populations and gather real-world data on its safety and effectiveness probes-drugs.orgdrugbank.com.

Development of Novel Formulations and Targeted Delivery Systems

Research into novel formulations and targeted delivery systems for Bendazac L-lysine is an important future direction. While oral and topical (eye drops, cream) formulations have been explored or used, optimizing drug delivery could enhance efficacy and minimize side effects patsnap.comnih.govnih.govprobes-drugs.orgdrugbank.com. For ocular conditions like cataracts and myopia, developing formulations that ensure sustained and targeted delivery to the relevant eye tissues could improve therapeutic outcomes and patient compliance nih.gov. The inherent properties of the lysine (B10760008) salt, which contribute to better oral absorption compared to the sodium salt, could potentially be leveraged in developing improved oral formulations or in exploring other routes of administration nih.gov. Investigations into using L-lysine as an excipient to enhance the solubility and permeability of bendazac or other related compounds could also inform future formulation strategies science.gov.

Exploration of Emerging Therapeutic Indications (e.g., specific neurodegenerative diseases)

The potential of Bendazac L-lysine extends beyond its traditional use for cataracts. Its mechanisms of action, particularly protein aggregation inhibition and anti-inflammatory effects, suggest potential in other diseases characterized by these pathologies patsnap.com. Emerging research indicates its potential application in controlling myopia progression, demonstrating effectiveness in experimental models nih.govarvojournals.org. The link to aldose reductase inhibition also points towards potential benefits in diabetic microvascular complications, including retinopathy, nephropathy, neuropathy, and cognitive disorders nih.gov. Furthermore, its potential in certain neurodegenerative diseases marked by protein aggregation warrants further investigation patsnap.com. Early studies have also explored its use in retinitis pigmentosa google.com. Future research will focus on preclinical studies and clinical trials to explore these emerging therapeutic indications systematically.

Comparative Effectiveness Research with Existing Therapies

Comparative effectiveness research is crucial to position Bendazac L-lysine within the existing therapeutic landscape. Studies comparing its efficacy and safety against current standard treatments for cataracts and potential new indications are necessary to guide clinical decision-making. While some comparisons have been made, such as its effectiveness relative to atropine (B194438) in experimental myopia models, more comprehensive comparative trials are needed nih.govarvojournals.org. Evaluating its benefits compared to other anti-cataract agents or treatments for protein aggregation-related disorders will help determine its unique value and optimal patient populations. Research highlighting the superior properties of the lysine salt over other salt forms, such as the sodium salt, in terms of absorption and efficacy provides a basis for such comparisons researchgate.netresearchgate.net.

Pharmacogenomic Investigations and Personalized Medicine Approaches

Investigating the pharmacogenomic factors that may influence an individual's response to Bendazac L-lysine is a critical future direction. Understanding how genetic variations affect its metabolism, efficacy, and potential for adverse effects could pave the way for personalized medicine approaches. Although specific pharmacogenomic data for Bendazac L-lysine is currently limited, the general trend in drug development is towards identifying genetic markers that predict patient outcomes amegroups.orgdrugbank.comnih.gov. Such investigations could help identify individuals who are most likely to benefit from Bendazac L-lysine therapy and those who may be at higher risk of adverse reactions, potentially mitigating safety concerns observed in the past.

Regulatory Landscape and Global Availability Reassessment

The regulatory status of Bendazac L-lysine varies globally, partly due to past concerns regarding hepatotoxicity probes-drugs.orgdrugbank.com. Future research, including comprehensive safety data from long-term clinical trials and post-market surveillance, will be essential for reassessing its risk-benefit profile. Addressing the factors contributing to the observed hepatotoxicity and potentially identifying susceptible patient populations through pharmacogenomic studies could support efforts to seek regulatory approval or re-approval in regions where it is currently withdrawn or has limited availability. A clearer understanding of its safety in diverse populations and through various routes of administration will be key to facilitating potential broader global availability.

Methodological Refinements in Clinical Endpoints and Outcome Measures

Future research into Bendazac L-lysine necessitates a focus on refining clinical endpoints and outcome measures to ensure robust and objective evaluation of its therapeutic efficacy. Past clinical studies, particularly in the context of cataract treatment, have employed various methods to assess the compound's impact. These have included objective photographic and densitometric methods to evaluate lens opacification. nih.govnih.govebi.ac.uk Visual acuity has also been used as an outcome measure in several studies, although it is noted that this parameter is not universally accepted as a reliable index of lens status. nih.govebi.ac.uk Other assessment techniques have involved slit lamp observation and crystalline photography. google.com Statistical evaluation in some trials has utilized analysis of variance and covariance for repeated measures across different lens sections, such as the anterior capsule, superficial layer, anterior cortex, and nucleus. nih.gov

While these methods have provided initial insights, there remains a need for further clinical studies employing proven objective methods to fully establish the value of Bendazac L-lysine in the management of conditions like cataracts. nih.govebi.ac.uk The assessment of light scattering over time using image analysis of Scheimpflug photographs represents one approach for hard data evaluation in clinical trials. nih.gov

For other potential indications, such as myopia, different endpoints and outcome measures are relevant. Experimental studies in myopia models have measured parameters such as refraction, axial length, and choroidal thickness to evaluate the compound's effects. nih.govresearchgate.netgoogle.com Safety endpoints, including adverse events and local skin reactions, are also crucial outcome measures in clinical trials across all indications. patsnap.com

Q & A

Q. What are the solubility characteristics of Bendazac L-lysine in various solvents, and how do they influence experimental design?

Bendazac L-lysine exhibits differential solubility in organic solvents (e.g., ethanol, DMSO, DMF) and aqueous buffers. For reproducible experiments, dissolve the compound in DMF first (15–20 mg/mL) before diluting in PBS (pH 7.2) to achieve ~0.2 mg/mL solubility. Avoid aqueous storage beyond 24 hours due to precipitation risks . This protocol ensures consistent bioavailability in in vitro models, such as cataract studies.

Q. What validated analytical methods are recommended for assessing the purity and stability of Bendazac L-lysine?

High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy is standard for quantifying purity (98–102% range). Stability tests should include accelerated degradation studies under varying temperatures (-20°C to 25°C) and humidity conditions. Refer to pharmacopeial guidelines for lysine salt characterization, including water content and hydrate stability via thermogravimetric analysis (TGA) .

Q. How is Bendazac L-lysine’s bioactivity as an anti-cataract agent mechanistically validated?

Use cyanate-induced rat cataract models with intraocular administration of Bendazac L-lysine (10–40 mM). Measure lens opacity via slit-lamp microscopy and quantify protein denaturation inhibition using SDS-PAGE or fluorescence-based assays (e.g., ANS binding). Compare results to positive controls like aldose reductase inhibitors .

Q. What criteria should guide the selection of Bendazac L-lysine dosage ranges in preclinical studies?

Dose optimization requires pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in animal models. Start with literature-reported ranges (e.g., 10–40 mM in rats) and adjust based on toxicity screens (e.g., liver/kidney function markers). Use allometric scaling for interspecies extrapolation .

Q. How can researchers ensure reproducibility in synthesizing Bendazac L-lysine for experimental use?

Follow strict stoichiometric protocols for lysine salt formation, verifying molar ratios via NMR or elemental analysis. Document solvent purity, reaction temperatures, and crystallization conditions. Cross-validate synthetic batches using FTIR and X-ray diffraction (XRD) to confirm structural integrity .

Advanced Research Questions

Q. How can experimental designs address contradictions in bioavailability data between Bendazac L-lysine and other lysine salts?

Conduct head-to-head comparative studies using standardized parameters (e.g., dissolution rate, partition coefficients). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables like salt form (sulfate vs. HCl) and hydration state. Use meta-analysis to reconcile discrepancies in existing literature, prioritizing studies with rigorous statistical power (e.g., ANOVA with post-hoc Tukey tests) .

Q. What advanced techniques resolve structural ambiguities in Bendazac L-lysine formulations?

Employ tandem mass spectrometry (LC-MS/MS) to differentiate between isomeric impurities and degradation products. Pair with molecular dynamics simulations to predict hydration effects on crystalline lattice stability. Validate using single-crystal XRD for absolute configuration determination .

Q. How should researchers design longitudinal studies to evaluate Bendazac L-lysine’s long-term efficacy in delaying cataract progression?

Implement a randomized, blinded trial in aged animal models (e.g., Zucker diabetic fatty rats) with periodic slit-lamp assessments over 12–24 months. Include histopathological analysis of lens fiber cell integrity and oxidative stress markers (e.g., glutathione levels). Use Kaplan-Meier survival curves to model intervention timelines .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Bendazac L-lysine studies?

Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. For multi-variable datasets (e.g., solubility vs. pH), use principal component analysis (PCA) to identify dominant factors. Report confidence intervals and effect sizes to enhance cross-study comparability .

Q. How can researchers leverage computational tools to predict Bendazac L-lysine’s interactions with ocular proteins?

Perform molecular docking studies (e.g., AutoDock Vina) targeting cataract-related proteins like α-crystallin. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Integrate machine learning models trained on NSAID-protein interaction databases to prioritize high-probability targets .

Methodological Guidance

- Literature Synthesis : Systematically categorize studies into conceptual buckets (e.g., "Mechanistic Studies," "Formulation Stability") using tools like NVivo. Include 10–12 peer-reviewed sources, emphasizing gaps like long-term toxicity data .

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results. For bioavailability disputes, compare study designs (e.g., lysine salt purity, animal strain variability) .

- Ethical Frameworks : Align in vivo studies with ARRIVE 2.0 guidelines for ethical rigor, including sample size justifications and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.